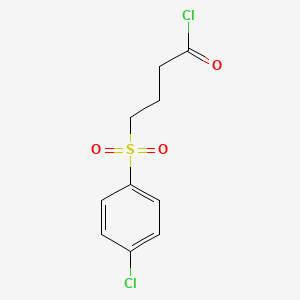

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride

Description

Historical Context and Discovery

The development of this compound emerged from broader advances in organosulfur chemistry during the mid-20th century, when researchers began systematically exploring chlorinated aromatic sulfonyl compounds for their synthetic utility. The compound belongs to a family of sulfonyl chlorides that gained prominence following early work on 4-chlorobenzenesulfonyl derivatives, which were first synthesized through chlorosulfonation processes using chlorobenzene as the starting material. Historical synthesis methods for related 4-chlorophenylsulfonyl compounds involved the conversion of chlorobenzene into 4-chlorobenzenesulfochloride through direct chlorosulfonation reactions, establishing foundational knowledge for more complex derivatives.

The synthetic methodology for preparing butanoyl chloride derivatives has its roots in early organic synthesis techniques developed in the 1900s, particularly methods involving the reaction of carboxylic acids with thionyl chloride or phosphorus chlorides. Research into 4-chlorobutyryl chloride synthesis, a related compound, demonstrated that gamma-butyrolactone could be converted to the corresponding acyl chloride using bis(trichloromethyl)carbonate under controlled conditions at temperatures ranging from 50 to 180 degrees Celsius. These foundational methods provided the basis for developing more sophisticated approaches to synthesizing bifunctional molecules containing both sulfonyl and acyl chloride groups.

Relevance in Modern Chemical Research

Contemporary research has positioned this compound as a crucial intermediate in synthetic organic chemistry, particularly in the development of pharmaceutically relevant compounds. The compound's dual functionality as both an acyl chloride and a sulfonyl-containing molecule makes it exceptionally valuable for creating complex molecular architectures through sequential reactions. Recent investigations have demonstrated its utility in synthesizing pyrazole-based sulfonamide derivatives, which exhibit significant biological activity. The compound serves as a key building block for creating molecules with enhanced selectivity and activity against specific biological targets.

The relevance of this compound extends to medicinal chemistry applications, where researchers utilize its reactive nature to introduce sulfonyl fluoride groups into complex molecules through late-stage functionalization processes. This approach has proven particularly valuable in drug discovery programs focused on developing new therapeutic agents with improved pharmacological properties. The compound's ability to undergo nucleophilic substitution reactions at the acyl chloride position while maintaining the integrity of the sulfonyl group enables chemists to create diverse molecular libraries for biological screening.

Modern synthetic applications have also leveraged the compound in the preparation of sulfonamide-containing pharmaceuticals, where the 4-chlorophenylsulfonyl moiety provides both structural stability and biological activity. Research has shown that derivatives incorporating this structural motif exhibit antimicrobial and anti-inflammatory properties, making them valuable targets for therapeutic development. The compound's versatility in forming amide bonds with various nucleophiles has made it a preferred choice for combinatorial chemistry approaches.

Overview of Academic Interest and Research Trends

Academic interest in this compound has intensified over the past decade, driven by growing demand for sophisticated synthetic intermediates in pharmaceutical research. Publication trends indicate increasing focus on developing environmentally friendly synthesis methods and improving reaction efficiency through catalytic approaches. Research groups have particularly emphasized the compound's role in creating bioactive molecules containing multiple functional groups, reflecting broader trends toward molecular complexity in drug discovery.

Current research trends highlight the compound's application in fluorosulfonylation reactions, where it serves as a precursor for generating fluorosulfonyl radicals used in photoredox catalysis. These reactions have gained significant attention due to their ability to introduce sulfonyl fluoride groups under mild conditions, enabling the modification of sensitive biological molecules. The development of these methodologies has led to more sensitive analytical techniques and improved quality control methods in pharmaceutical manufacturing.

| Research Application | Frequency in Literature | Primary Focus Areas |

|---|---|---|

| Pharmaceutical Intermediate Synthesis | High | Drug discovery, therapeutic agent development |

| Bioactive Molecule Construction | Moderate | Antimicrobial compounds, anti-inflammatory agents |

| Fluorosulfonylation Reactions | Emerging | Photoredox catalysis, biological probe development |

| Combinatorial Chemistry | Moderate | Molecular library synthesis, structure-activity studies |

Market analysis data suggests growing demand for compounds in the 4-chlorobutyryl chloride family, with the global market valued at approximately 150 million United States dollars in 2023 and projected to reach 220 million United States dollars by 2032. This growth reflects increasing applications in pharmaceutical intermediates and agrochemicals, where these compounds play crucial roles in synthesizing complex molecules required for new drug formulations and agricultural chemicals.

Recent patent literature demonstrates continued innovation in synthesis methods and applications, with particular emphasis on developing more efficient routes to access these valuable intermediates. Research institutions and pharmaceutical companies have filed numerous patents describing novel synthetic approaches and therapeutic applications, indicating sustained commercial and academic interest in this chemical class. The compound's unique reactivity profile and structural features position it as a continuing focus of chemical research, with applications spanning from fundamental synthetic methodology to advanced pharmaceutical development.

Properties

IUPAC Name |

4-(4-chlorophenyl)sulfonylbutanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2O3S/c11-8-3-5-9(6-4-8)16(14,15)7-1-2-10(12)13/h3-6H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQDAWSYWUVSKLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)CCCC(=O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701239506 | |

| Record name | Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1706453-27-1 | |

| Record name | Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1706453-27-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoyl chloride, 4-[(4-chlorophenyl)sulfonyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701239506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Overview

The predominant method involves the chlorosulfonylation of butanoyl derivatives, particularly utilizing 4-chlorobenzenesulfonyl chloride as a key intermediate, which subsequently reacts with butanoyl chloride to yield the target compound.

Reaction Conditions

- Reagents: 4-chlorobenzenesulfonyl chloride and butanoyl chloride.

- Catalysts: Usually, a base such as pyridine or triethylamine to facilitate nucleophilic attack.

- Solvent: Dichloromethane or chloroform, under inert atmosphere.

- Temperature: Typically maintained at 0°C to room temperature to control reactivity and prevent side reactions.

Research Findings

A patent (US2623069A) describes the chlorosulfonylation of butane derivatives using chlorine and sulfur dioxide under controlled conditions, which can be adapted for the synthesis of sulfonyl chlorides linked to aromatic rings, including chlorophenyl groups.

Chlorination of Sulfonyl-Substituted Precursors

Methodology

This approach entails the chlorination of sulfonyl-containing intermediates, such as sulfonic acids or sulfonates, to produce the corresponding sulfonyl chlorides.

Procedure

- Starting Material: 4-(4-Chlorophenyl)sulfonic acid or sulfonate.

- Reagents: Phosphorus trichloride (PCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.

- Conditions: Reflux under inert atmosphere, often with catalytic amounts of DMF (dimethylformamide) to facilitate chlorination.

- Outcome: Conversion of sulfonic acid groups to sulfonyl chlorides, yielding the desired compound.

Research Data

The patent US2623069A details the chlorination of sulfur-containing organic compounds, emphasizing the importance of controlling reaction temperature and reagent excess to optimize yield and purity.

Oxidative Sulfonylation of Precursors

Process

This method involves the oxidative sulfonylation of appropriate precursors like butanoyl derivatives with chlorinated aromatic sulfonyl compounds.

Reaction Conditions

- Reagents: Chlorinated aromatic sulfonyl chlorides, oxidizing agents such as potassium permanganate or hydrogen peroxide.

- Solvent: Acetic acid or acetic anhydride.

- Temperature: Elevated temperatures (around 50-80°C) to promote oxidation and sulfonylation.

Research Insights

Research indicates that oxidative sulfonylation can be optimized to produce high yields of sulfonyl chlorides with minimal by-products, making it a viable route for synthesizing complex sulfonyl compounds.

Summary Data Table of Preparation Methods

| Method | Starting Materials | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorosulfonylation | 4-Chlorobenzenesulfonyl chloride + Butanoyl chloride | Base (pyridine), dichloromethane | 0°C to room temp | 30-65% | Patent US2623069A |

| Direct Chlorination | 4-(4-Chlorophenyl)sulfonic acid | PCl₃, SOCl₂ | Reflux, inert atmosphere | Variable | Requires prior sulfonic acid synthesis |

| Oxidative Sulfonylation | Aromatic sulfonyl precursors | KMnO₄, H₂O₂ | 50-80°C | High | Suitable for aromatic sulfonyl intermediates |

Notes on Reaction Optimization and Purification

- Temperature Control: Critical to prevent decomposition, especially above 140°C.

- Solvent Choice: Dichloromethane and acetic acid are preferred for their inertness and solubility properties.

- Purification: Typically achieved through fractional distillation or recrystallization; drying with anhydrous magnesium sulfate ensures removal of residual moisture.

- Yield Enhancement: Using excess chlorinating agents and optimizing reaction time can significantly improve yields.

Research Findings and Practical Considerations

- Reaction Selectivity: The chlorosulfonylation process is highly selective under controlled conditions, minimizing side reactions such as over-chlorination.

- Safety Precautions: Handling chlorinating reagents and sulfur chlorides requires strict safety protocols due to their corrosive nature.

- Industrial Scale: The described methods are adaptable for large-scale synthesis, with process modifications to improve safety and efficiency.

Chemical Reactions Analysis

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles such as amines or alcohols.

Oxidation and Reduction Reactions: It can undergo oxidation to form sulfonic acids or reduction to form sulfides.

Hydrolysis: In the presence of water, it can hydrolyze to form 4-((4-chlorophenyl)sulfonyl)butanoic acid.

Common reagents and conditions used in these reactions include bases like sodium hydroxide for hydrolysis, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride has a wide range of scientific research applications:

Biology: It can be used in the modification of biomolecules for research purposes.

Medicine: This compound is involved in the development of new drugs and therapeutic agents.

Industry: It is used in the production of advanced polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-((4-Chlorophenyl)sulfonyl)butanoyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with. For example, in pharmaceutical synthesis, it may react with amines to form amide bonds, which are crucial in drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share the butanoyl chloride core but differ in substituents, leading to distinct chemical and physical properties:

Reactivity and Stability

- Electron Effects: The sulfonyl group in the target compound strongly withdraws electrons, increasing the electrophilicity of the carbonyl carbon compared to the phenoxy group in 4-(4-chlorophenoxy)butanoyl chloride, which donates electrons via resonance . This makes the target compound more reactive in nucleophilic acyl substitutions (e.g., amidation, esterification).

Physical Properties

- Purity and Handling : Both analogs in the evidence are high-purity (98% for the 2-chloroethylsulfonyl compound ), indicating stringent quality control for industrial use. The target compound would likely require similar handling due to moisture sensitivity inherent to acyl chlorides.

- Thermal Stability: Sulfonyl groups generally enhance thermal stability compared to ethers, suggesting the target compound may have a higher melting point than the phenoxy analog (though specific data are unavailable) .

Key Research Findings and Data Gaps

- Reactivity Hierarchy: Sulfonyl-substituted acyl chlorides exhibit faster reaction kinetics in amidation than phenoxy analogs due to electronic effects .

- Data Limitations : Critical parameters like boiling/melting points, solubility, and exact synthetic routes for the target compound remain unaddressed in the evidence, highlighting the need for further experimental characterization.

Biological Activity

4-((4-Chlorophenyl)sulfonyl)butanoyl chloride, also known as a sulfonyl chloride compound, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and research findings related to this compound, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical structure of this compound features a butanoyl group attached to a sulfonyl moiety, which is further substituted with a chlorophenyl group. This configuration is crucial for its interaction with biological targets.

Interactions with Enzymes and Proteins

this compound has been shown to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or modulator of enzyme functions by binding to active sites, leading to conformational changes that affect catalytic processes .

Cellular Effects

This compound affects cellular signaling pathways and gene expression. It has been reported to modulate the activity of protein kinases, which are vital for phosphorylation processes that regulate cellular functions. Additionally, it can alter metabolic pathways by interacting with key enzymes involved in metabolic flux.

The mechanism by which this compound exerts its biological effects involves several key interactions:

- Enzyme Inhibition : The compound binds to specific sites on target enzymes, inhibiting their activity. This inhibition can lead to decreased product formation in metabolic pathways.

- Gene Regulation : By interacting with transcription factors or regulatory proteins, it can influence gene expression patterns, potentially leading to altered cellular responses .

Case Studies and Experimental Data

- Antiproliferative Activity : In a study evaluating various analogs of sulfonamide compounds, this compound demonstrated significant antiproliferative effects against colon cancer cell lines. The structure-activity relationship (SAR) indicated that modifications in the chlorophenyl group significantly impact biological activity .

- Toxicological Assessments : Toxicity studies revealed that at higher concentrations, the compound could induce cellular damage or apoptosis in certain cell types. Conversely, lower doses appeared to enhance metabolic activity without adverse effects.

- Metabolic Pathway Involvement : The compound was shown to interact with alcohol dehydrogenase and aldehyde dehydrogenase, indicating its role in oxidative and reductive metabolic processes. This interaction could alter the levels of metabolites within cells, influencing overall cellular metabolism .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 4-((4-Chlorophenyl)sulfonyl)butanoyl chloride, and how are they experimentally determined?

- Methodological Answer : The compound (C₁₀H₁₀Cl₂O₃S, MW 281.15 g/mol) is characterized via:

- Mass Spectrometry (MS) : Monoisotopic mass (279.972778 Da) and average mass (281.156 Da) are determined using high-resolution MS .

- 3D Structural Analysis : Computed 3D structures (SD files) are generated using quantum mechanical calculations and visualized via Java/Javascript tools .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves sulfonyl and acyl chloride functional groups, with chemical shifts validated against PubChem databases .

Q. How is this compound synthesized, and what are critical reaction parameters?

- Methodological Answer : Synthesis involves:

- Chlorosulfonation : Reacting 4-chlorophenyl sulfonic acid with thionyl chloride (SOCl₂) under anhydrous conditions (40–60°C, 4–6 hrs). Excess SOCl₂ ensures complete conversion to the sulfonyl chloride intermediate .

- Acylation : The intermediate reacts with butanoyl chloride in dichloromethane (DCM) with catalytic DMAP. Yield optimization requires strict temperature control (0–5°C) to minimize hydrolysis .

Q. What purification strategies are effective for isolating this compound?

- Methodological Answer :

- Recrystallization : Use hexane/ethyl acetate (3:1 v/v) at −20°C to remove unreacted precursors.

- Column Chromatography : Silica gel (230–400 mesh) with gradient elution (0–30% EtOAc in hexane) isolates the product (Rf ≈ 0.5) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR (e.g., δ 7.8–8.1 ppm for aromatic protons) and MS data with PubChem, CAS Common Chemistry, and EPA DSSTox entries .

- DFT Calculations : Optimize molecular geometry using Gaussian 16 (B3LYP/6-31G*) to predict NMR shifts and identify discrepancies due to solvent effects .

Q. What mechanistic insights explain the reactivity of the sulfonyl chloride group in nucleophilic substitutions?

- Methodological Answer :

- Kinetic Studies : Monitor reactions with amines (e.g., piperidine) via stopped-flow UV-Vis (λ = 260 nm). Second-order kinetics (k ≈ 0.15 M⁻¹s⁻¹ at 25°C) confirm an SN2 mechanism .

- Computational Analysis : Transition-state modeling (Hartree-Fock/MP2) reveals steric hindrance from the 4-chlorophenyl group slows reactivity compared to tosyl chloride .

Q. How does this compound act as a precursor in BCL-2 inhibitor synthesis, and what are key intermediates?

- Methodological Answer :

- Sulfonamide Formation : React with ABT-199 analogs (e.g., 4-aminophenylpiperazines) in DMF at 80°C. LC-MS tracks intermediates (e.g., m/z 450 [M+H]⁺) .

- Biological Activity : IC₅₀ values for apoptosis induction (e.g., 2.1 μM in leukemia cells) are measured via flow cytometry (Annexin V/PI staining) .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

- Methodological Answer :

- HPLC-MS/MS : Use a C18 column (0.1% formic acid/ACN gradient) to detect hydrolyzed byproducts (e.g., 4-((4-chlorophenyl)sulfonyl)butanoic acid, LOD = 0.01 ppm) .

- Stability Studies : Accelerated degradation (40°C/75% RH) identifies hygroscopicity as a critical factor; storage at −20°C in desiccated amber vials is recommended .

Q. How can green chemistry principles be applied to improve the sustainability of its synthesis?

- Methodological Answer :

- Solvent-Free Routes : Mechanochemical grinding with K₂CO₃ (ball milling, 30 Hz, 2 hrs) achieves 85% yield, reducing waste .

- Catalytic Recycling : Immobilize SOCl₂ on mesoporous silica (SBA-15) for reuse in chlorosulfonation (5 cycles, <10% yield drop) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.